molecular formula C14H19NO4 B7458740 3-(Morpholin-4-yl)propyl 4-hydroxybenzoate

3-(Morpholin-4-yl)propyl 4-hydroxybenzoate

Cat. No.: B7458740
M. Wt: 265.30 g/mol
InChI Key: GFTOYIOGOTZRMP-UHFFFAOYSA-N
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Description

“3-(Morpholin-4-yl)propyl 4-hydroxybenzoate” is a chemical compound with the molecular formula C14H19NO4 . It is related to propyl 4-hydroxybenzoate, also known as propylparaben, which is a commonly used preservative in cosmetics, skincare products, food, and beverages .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to a propyl chain, which is further connected to a 4-hydroxybenzoate group . The molecular weight of this compound is approximately 265.305 Da .

Properties

IUPAC Name

3-morpholin-4-ylpropyl 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c16-13-4-2-12(3-5-13)14(17)19-9-1-6-15-7-10-18-11-8-15/h2-5,16H,1,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTOYIOGOTZRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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